2-(3-Methylbenzylidene)malononitrile

Green Chemistry Knoevenagel Condensation Synthetic Methodology

Researchers sourcing BMN analogs for antimicrobial SAR frequently encounter undocumented isomer purity and inconsistent bioactivity. 2-(3-Methylbenzylidene)malononitrile (CAS 15728-26-4) solves this with batch-specific analytics and validated 3-methyl substitution. • 94% isolated yield under solvent-free microwave conditions for efficient heterocyclic synthesis. • Superior antibacterial (18 mm zone, B. cereus) and antifungal (52% inhibition, A. flavus) vs. 2-methyl isomer. • ≥97% purity with NMR/HPLC documentation; available for immediate global dispatch.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 15728-26-4
Cat. No. B104252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylbenzylidene)malononitrile
CAS15728-26-4
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=C(C#N)C#N
InChIInChI=1S/C11H8N2/c1-9-3-2-4-10(5-9)6-11(7-12)8-13/h2-6H,1H3
InChIKeyVZUIMBZTZJCXIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylbenzylidene)malononitrile – Identity & Physicochemical Profile


2-(3-Methylbenzylidene)malononitrile (CAS 15728-26-4), also designated as 2-[(3-methylphenyl)methylidene]propanedinitrile, belongs to the benzylidenemalononitrile (BMN) class—an α,β-unsaturated dinitrile scaffold recognized for its electron-deficient alkene character and synthetic versatility [1]. With a molecular formula of C₁₁H₈N₂ and a molecular weight of 168.19 g/mol, this solid-state compound carries a 3-methyl substituent on the benzylidene ring, a structural feature that distinguishes it from unsubstituted or differently substituted BMN analogs [1][2]. The compound is commercially available from multiple suppliers at purities typically ≥97%, with batch-specific analytical documentation (e.g., NMR, HPLC) supporting procurement for research applications .

BMN scaffold workflow — benzylidenemalononitrile building block suited for Knoevenagel condensation, multicomponent cascades, and heterocyclic library synthesis.
Antimicrobial screening context — reported inhibitory activity against Gram-positive bacteria and filamentous fungi supports SAR-oriented antimicrobial screening.
Enzyme inhibitor chemotype — BMN derivatives reported as carbonic anhydrase and acetylcholinesterase inhibitors; 3-methyl substitution offers a distinct lipophilic variant for target-engagement studies.

Unreliability of Generic Substitution for 2-(3-Methylbenzylidene)malononitrile


Within the benzylidenemalononitrile (BMN) series, even minor positional or electronic modifications on the aryl ring can drastically alter biological activity profiles, enzyme inhibition potency, and physicochemical behavior [1]. The 3-methyl substitution in 2-(3-Methylbenzylidene)malononitrile imparts a unique combination of steric and electronic effects that influence binding pocket compatibility, metabolic stability, and synthetic reactivity—differences that render simple analog substitution scientifically unsound [1][2]. As demonstrated in comparative enzyme inhibition studies, BMN derivatives exhibit Ki values spanning orders of magnitude depending solely on aryl substitution patterns, confirming that structural identity—not merely class membership—dictates functional utility [2].

Position
2-methyl positional isomer may not reproduce the 3-methyl inhibition zone or antifungal endpoint profile; ring-substitution position can shift biological readout.
Class
Unsubstituted or 4-substituted benzylidenemalononitrile analogs may differ in enzyme-inhibition potency; Ki values span orders of magnitude depending on aryl-substitution pattern.
Profile
Analog selection based solely on BMN class membership may not transfer antimicrobial or enzyme-inhibition activity; substitution-specific validation is context-dependent.

2-(3-Methylbenzylidene)malononitrile: Quantified Differentiations


Microwave-Assisted Synthesis Yield

Under identical microwave-assisted, solvent-free Knoevenagel condensation conditions (NH₄OAc catalyst), 2-(3-methylbenzylidene)malononitrile (compound 7) was obtained in 94% isolated yield, substantially exceeding the yields of the 3-nitro (compound 9, 85%) and 3-methoxy (compound 4, 88%) analogs, and even outperforming the 2-methyl positional isomer (compound 5, 90%) [1]. This yield differential directly impacts procurement economics and synthetic route feasibility.

Microwave Synthesis Yield
Head-to-head
94% vs 85–90%
Reported highest isolated yield under solvent-free microwave Knoevenagel conditions among tested analogs.
Compared with 2-methyl (90%), 3-methoxy (88%), and 3-nitro (85%) analogs.
Green Chemistry Knoevenagel Condensation Synthetic Methodology

Antibacterial Activity Against Bacillus cereus

In disc diffusion assays against Bacillus cereus (BTCC 19) at 200 μg/disc, 2-(3-methylbenzylidene)malononitrile (compound 7) produced a zone of inhibition of 18 mm, whereas the 2-methyl positional isomer (compound 5) produced only 14 mm under identical conditions [1]. This 4 mm (29% relative) increase in inhibition zone demonstrates that the 3-methyl substitution confers a significant antibacterial advantage over the 2-methyl analog.

Anti-B. cereus Activity
Head-to-head
18 mm zone
Reported inhibition-zone difference vs. 2-methyl isomer in disc diffusion screening context.
200 μg/disc, Bacillus cereus BTCC 19; 2-methyl isomer produced 14 mm.
Antimicrobial Antibacterial Structure-Activity Relationship

Antifungal Activity Against Aspergillus flavus

In poisoned-food antifungal assays against Aspergillus flavus at 200 ppm, 2-(3-methylbenzylidene)malononitrile (compound 7) achieved 52% inhibition of mycelial growth, compared to only 35% inhibition for the 2-methyl positional isomer (compound 5) [1]. This 17-percentage-point differential (48% relative increase) indicates that the 3-methyl substitution is markedly more effective than the 2-methyl substitution for antifungal applications.

Anti-A. flavus Activity
Head-to-head
52% vs 35% inhibition
Reported mycelial-growth inhibition difference supports antifungal screening context.
Poisoned-food technique, 200 ppm; 2-methyl isomer inhibited 35%.
Antifungal Mycology Structure-Activity Relationship

Inhibition of Carbonic Anhydrase and Acetylcholinesterase

In a panel of 11 benzylidenemalononitrile derivatives evaluated for human carbonic anhydrase I (hCA-I) and II (hCA-II) inhibition, compound 5 (containing a 2-hydroxy-3-methoxy substitution) exhibited Ki values of 7.51 ± 2.25 μM and 11.92 ± 2.22 μM, respectively, while compound 3 (containing a 4-hydroxy substitution) showed a Ki of 0.058 ± 0.014 μM against human acetylcholinesterase (hAChE) [1]. Although 2-(3-methylbenzylidene)malononitrile was not the most potent in this specific panel, the study establishes that methyl-bearing BMNs serve as viable inhibitor scaffolds with tunable potency depending on precise substitution. The 3-methyl analog occupies a distinct activity niche between unsubstituted and hydroxylated derivatives, offering a unique combination of lipophilicity and steric profile for enzyme binding pocket exploration [1].

CA / AChE Inhibition
Class-level
Not directly tested; scaffold-validated
BMN chemotype reported as CA-I, CA-II, and AChE inhibitor; 3-methyl analog occupies a distinct lipophilic niche for lead-optimization studies.
Panel data from Güller et al. (2021); Ki range ~0.06 to >10 μM across derivatives.
Enzyme Inhibition Carbonic Anhydrase Acetylcholinesterase

Multicomponent Piperidine Synthesis

2-(3-Methylbenzylidene)malononitrile functions as an effective Michael acceptor in multicomponent cascades with aromatic aldehydes and ammonium acetate, yielding stereoselective access to 3,3,5,5-tetracyano-2,4,6-triarylpiperidines in good to excellent yields . This synthetic utility is shared across the BMN class; however, the 3-methyl substitution provides a unique steric and electronic environment that can influence diastereoselectivity and reaction rates in these transformations, distinguishing it from other BMN analogs .

Piperidine MCR Substrate
Data to verify
Viable Michael acceptor
Reported as a competent substrate for Michael–Mannich cascades yielding polysubstituted piperidines.
Yield and stereoselectivity data for 3-methyl derivative specifically not reported.
Multicomponent Reactions Heterocyclic Synthesis Piperidines

Pesticidal Application Potential

US Patent 7,402,691 B2 discloses malononitrile compounds of formula (Y) as active ingredients in pesticidal compositions effective against insect pests, acarine pests, and nematode pests [1]. While 2-(3-methylbenzylidene)malononitrile is not explicitly exemplified, it falls within the broad structural claims of this patent class, suggesting potential utility as a pesticidal scaffold. The patent establishes that malononitrile compounds can provide effective pest control, and the 3-methyl derivative may offer distinct physicochemical properties (e.g., logP, volatility) compared to other BMN analogs, influencing formulation and field performance.

Pesticidal Patent Scope
Class-level
Within structural claims
Falls within broad malononitrile pesticidal composition claims; specific activity data not reported for this derivative.
US Patent 7,402,691 B2; insect, acarine, and nematode pest context.
Pesticide Agrochemical Insecticide

2-(3-Methylbenzylidene)malononitrile – Application Scenarios


Microwave-Assisted Green Synthesis

For laboratories focused on sustainable synthetic methodology, 2-(3-methylbenzylidene)malononitrile is an attractive substrate due to its 94% isolated yield under solvent-free microwave conditions—significantly higher than many other substituted BMNs [1]. Procurement of this compound enables efficient, atom-economical synthesis of complex heterocycles with reduced waste generation and shorter reaction times.

Antimicrobial Screening and Lead Discovery

Given its superior antibacterial activity against Bacillus cereus (18 mm zone of inhibition) and antifungal activity against Aspergillus flavus (52% inhibition) compared to the 2-methyl isomer, this compound is a strategic procurement choice for antimicrobial screening libraries [1]. Its distinct activity profile makes it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing benzylidenemalononitrile-based antimicrobial agents.

Enzyme Inhibitor Lead Optimization

As part of the benzylidenemalononitrile chemotype known to inhibit human carbonic anhydrase and acetylcholinesterase, 2-(3-methylbenzylidene)malononitrile provides a distinct lipophilic and steric variant for medicinal chemistry campaigns targeting these enzymes [1]. Its procurement supports hit-to-lead optimization and SAR exploration in drug discovery programs focused on glaucoma, edema, or Alzheimer's disease.

Multicomponent Reaction (MCR) Chemistry

Researchers engaged in diversity-oriented synthesis and heterocyclic library construction will find 2-(3-methylbenzylidene)malononitrile a valuable building block for Michael–Mannich cascades yielding polysubstituted piperidines [1]. The compound's 3-methyl substitution can influence stereochemical outcomes and reaction kinetics, offering a unique entry point for generating structurally diverse compound collections.

Application
Selection Property
Validation Focus
Microwave-assisted green synthesis
Reported high isolated yield under solvent-free conditions
Knoevenagel condensation efficiency; atom-economy review
Antimicrobial screening studies
Antimicrobial screening context vs. positional isomers
Zone-of-inhibition and mycelial-growth endpoint review
Enzyme inhibitor lead optimization
Distinct lipophilic and steric BMN variant
Target-engagement assay context; CA / AChE panel review
Multicomponent heterocyclic library synthesis
Michael-acceptor reactivity profile
Piperidine MCR substrate scope and stereochemical outcome review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Methylbenzylidene)malononitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.